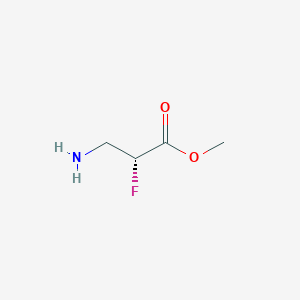

Methyl (2R)-3-amino-2-fluoropropanoate

Description

Methyl (2R)-3-amino-2-fluoropropanoate is a fluorinated β-amino acid ester characterized by a chiral center at the C2 position (R-configuration) and a fluorine atom adjacent to the ester group.

Properties

CAS No. |

88099-69-8 |

|---|---|

Molecular Formula |

C4H8FNO2 |

Molecular Weight |

121.11 g/mol |

IUPAC Name |

methyl (2R)-3-amino-2-fluoropropanoate |

InChI |

InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m1/s1 |

InChI Key |

WOVBJOLECSYCJY-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CN)F |

Canonical SMILES |

COC(=O)C(CN)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Precursors via Methanesulfonate Intermediates

One established method involves the conversion of methyl (R)- or (S)-1-(methoxycarbonyl)ethylmethanesulfonate to methyl (R)- or (S)-2-fluoropropionate by nucleophilic substitution with potassium fluoride in formamide solvent at elevated temperature (~60 °C). This reaction proceeds with retention of stereochemistry, yielding the desired methyl (2R)-2-fluoropropanoate as a clear oil with moderate yield (~35%).

- Starting Material: Methyl (R)-1-(methoxycarbonyl)ethylmethanesulfonate

- Reagent: Potassium fluoride (KF)

- Solvent: Formamide

- Conditions: 60 °C, vacuum distillation to remove product continuously

- Product: Methyl (2R)-2-fluoropropanoate

DAST (Diethylaminosulfur Trifluoride) Fluorination Followed by Hydrogenolysis

Another synthetic approach involves the use of DAST to fluorinate suitable amino acid precursors, such as camphanoyl-protected intermediates, followed by catalytic hydrogenolysis to remove protecting groups and yield methyl (2R)-3-amino-2-fluoropropanoate. This method is stereoselective and has been demonstrated to produce the (2R) isomer with high stereochemical fidelity.

- DAST is used to convert hydroxyl groups to fluorides.

- Hydrogenolysis removes protective groups, yielding the free amino acid methyl ester.

- NMR and mass spectrometry confirm stereochemistry and purity.

Reduction of Nitro Precursors

In some cases, fluorinated nitro compounds such as 3-nitro-2-fluorobenzoic acid methyl esters are synthesized first via esterification with thionyl chloride in methanol under reflux, followed by reduction of the nitro group to the amino group using catalytic hydrogenation over palladium on carbon (Pd/C). This approach is more common for aromatic fluorinated amino acid derivatives but demonstrates principles applicable to aliphatic systems.

- Esterification: 3-amino-2-fluorobenzoic acid + thionyl chloride in methanol, reflux 12 h

- Reduction: Catalytic hydrogenation with Pd/C

- Product: 3-amino-2-fluorobenzoic acid methyl ester

Novel Synthetic Routes via Sulfonium Salt Intermediates

Patented methods describe the use of dimethyl sulfoxide or sulfonium salts to methylate nitro-substituted fluorophenyl compounds, followed by reduction to the amino derivative. These methods emphasize safer reaction conditions compared to high-pressure fluorination and allow for good yields of 3-amino-2-methyl phenylfluoroform, a close analog structurally related to this compound.

Process Summary:

- Nitration of phenylfluoroform to 3-nitro-2-methyl trifluoromethyl toluene

- Methylation using dimethyl sulfoxide or trimethylammonium sulfonium salts

- Catalytic hydrogenation reduction of nitro to amino group

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereochemistry Control | Notes |

|---|---|---|---|---|---|

| Potassium fluoride fluorination | Methyl (R)-1-(methoxycarbonyl)ethylmethanesulfonate | KF in formamide, 60 °C, vacuum distillation | ~35 | High (retention) | Moderate yield, stereospecific |

| DAST fluorination + hydrogenolysis | Camphanoyl-protected amino acid ester | DAST, then catalytic hydrogenolysis (Pd/C) | Not specified | High | Stereoselective fluorination |

| Esterification + catalytic reduction | 3-amino-2-fluorobenzoic acid | Thionyl chloride in MeOH, reflux; Pd/C hydrogenation | Quantitative (esterification) | Aromatic system | High yield esterification, reduction step required |

| Sulfonium salt methylation + reduction | Nitro-substituted fluorophenyl compound | Dimethyl sulfoxide or sulfonium salts; catalytic hydrogenation | Good | Not specified | Safer alternative to high-pressure fluorination |

- The stereochemistry of this compound is critical for biological activity, and methods involving retention of configuration during fluorination (e.g., via methanesulfonate intermediates or DAST fluorination) are preferred.

- Continuous removal of product by vacuum distillation during fluorination enhances yield and purity.

- Catalytic hydrogenation is a common and effective method for reducing nitro groups to amino groups in fluorinated aromatic systems, which can be adapted for aliphatic analogs.

- Use of sulfonium salts for methylation offers a safer and scalable route avoiding hazardous high-pressure fluorination conditions.

- NMR spectroscopy, including ^1H and ^19F NMR, is essential for confirming stereochemistry and purity of the final product.

The preparation of this compound involves stereoselective fluorination strategies, often starting from methanesulfonate esters or protected amino acid intermediates, followed by deprotection or reduction steps. The choice of method depends on available starting materials, desired stereochemical purity, and safety considerations. Methods using potassium fluoride in formamide and DAST fluorination followed by catalytic hydrogenolysis are well-documented for achieving the (2R) stereochemistry with good control. Catalytic hydrogenation remains a key step for converting nitro precursors to amino derivatives. Recent advances favor safer, scalable routes employing sulfonium salts for methylation and fluorination.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Stereochemical Effects : The (2R) and (2S) enantiomers exhibit distinct biological activities and synthetic applications. For example, the (2S)-hydrochloride derivative is commercially prominent in pharmaceutical manufacturing, while the (2R)-counterpart may offer unique enantioselective pathways .

Substituent Influence :

- Aromatic Modifications : Introduction of fluorophenyl groups (e.g., 2-fluorophenyl or 2-fluoro-4-methylphenyl) enhances lipophilicity and may improve blood-brain barrier penetration, making such derivatives valuable in CNS drug development .

- Electronic Effects : Substituents like methoxy groups (CAS: 1213322-08-7) modulate electronic properties, affecting hydrogen-bonding interactions and crystal packing .

Salt Forms : Hydrochloride salts (e.g., CAS: 1193100-04-7) improve solubility and stability compared to free bases, facilitating industrial-scale synthesis .

Crystallographic Data: Related compounds, such as Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000), exhibit complex crystal structures stabilized by hydrogen bonds and π-π interactions, suggesting similar packing behavior in fluorinated amino esters .

Research and Industrial Relevance

- Pharmaceutical Applications: Fluorinated β-amino esters serve as precursors for β-lactams and azetidines, critical in antibiotic design. The (2S)-hydrochloride derivative is prioritized in bulk synthesis due to established regulatory compliance and supplier networks .

- Synthetic Challenges : Enantiomeric purity is crucial for biological activity, necessitating advanced chiral resolution techniques. For instance, ECHEMI suppliers emphasize rigorous quality control for enantiomerically pure batches .

- Future Directions: Exploration of novel substituents (e.g., bromobenzyl groups in CCDC 2108000) could yield compounds with tailored pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiopure Methyl (2R)-3-amino-2-fluoropropanoate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or enantioselective catalysis. For example, a base-mediated reaction (e.g., NaH in DMF) between a fluorinated alkyl halide (e.g., 3-fluorobenzyl bromide) and a methyl ester precursor can yield the target compound. Stereochemical control is achieved using chiral auxiliaries or asymmetric hydrogenation. For instance, chiral HPLC or enzymatic resolution may refine enantiopurity post-synthesis .

Q. How can the purity and enantiomeric excess (ee) of this compound be determined experimentally?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric signals.

- Mass Spectrometry (MS) : Confirm molecular integrity via high-resolution MS (HRMS) for exact mass matching .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10) using gravimetric or spectrophotometric methods.

- Stability : Conduct accelerated degradation studies under heat (40–80°C), light, and humidity. Monitor via HPLC to identify decomposition products (e.g., hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding affinities to enzyme targets (e.g., amino acid decarboxylases) using software like AutoDock Vina. Validate with experimental IC₅₀ assays .

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

- Methodological Answer :

- Low-Temperature Storage : Store at –20°C in inert atmospheres (argon) to minimize thermal racemization.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino moiety during synthesis .

Q. How does the fluorinated moiety influence the compound’s pharmacokinetic profile in in vitro assays?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.

- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess blood-brain barrier (BBB) penetration potential .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound (e.g., regioisomers, tautomers)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.